N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a biphenyl core with a carboxamide group at the 4-position and a 4-chlorobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-chlorobutyryl chloride with 4-aminobiphenyl in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of 4-chlorobutyryl chloride and the amino group of 4-aminobiphenyl. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The biphenyl core can undergo oxidation to form biphenyl quinones, while reduction can lead to the formation of biphenyl diols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of N-(4-azidobutyl)[1,1’-biphenyl]-4-carboxamide or N-(4-thiocyanatobutyl)[1,1’-biphenyl]-4-carboxamide.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl diols.
Hydrolysis: Formation of 4-aminobiphenyl and 4-chlorobutyric acid.
Scientific Research Applications
N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A monochlorobiphenyl with a chloro substituent at position 4.
4-Aminobiphenyl: An amine derivative of biphenyl with an amino group at position 4.
4-Chlorobutyryl chloride: A chlorinated butyryl chloride used in the synthesis of N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide.
Uniqueness
N-(4-Chlorobutyl)[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
502708-95-4 |
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Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-4-phenylbenzamide |
InChI |
InChI=1S/C17H18ClNO/c18-12-4-5-13-19-17(20)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,20) |
InChI Key |
UZZXBDLWFMJFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCCl |
Origin of Product |
United States |
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